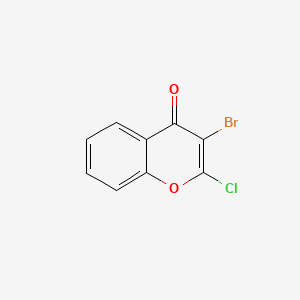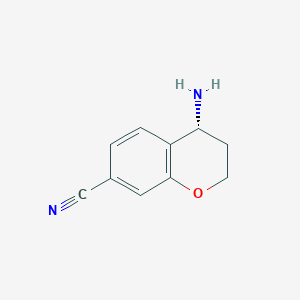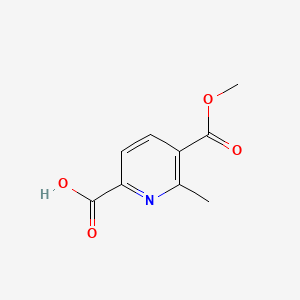
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol typically involves the reaction of quinoxaline derivatives with appropriate amines and alcohols. One common method involves the reaction of 2-chloroquinoxaline with methylamine and 2-propanol under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
For industrial production, the process may involve the combination of isobutene, chlorine, and methyl cyanide to obtain N-[1-(chloromethyl)propyl]acetyl chloroamine, followed by hydrolysis to yield this compound . This method is advantageous due to its cost-effectiveness and high product purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can yield quinoxaline derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and substituted quinoxaline compounds .
Aplicaciones Científicas De Investigación
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and antiviral properties, making it useful in biological studies.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in microbial and viral replication . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: An antibiotic with antitumor properties.
Levomycin: An antibiotic used for its antibacterial properties.
Carbadox: An antibiotic used in animal feed.
Uniqueness
1-(Methyl(quinoxalin-2-yl)amino)propan-2-ol is unique due to its specific chemical structure, which allows it to exhibit a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
1-[methyl(quinoxalin-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C12H15N3O/c1-9(16)8-15(2)12-7-13-10-5-3-4-6-11(10)14-12/h3-7,9,16H,8H2,1-2H3 |
Clave InChI |
DVAMDQDRFYSUMH-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(C)C1=NC2=CC=CC=C2N=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)

![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)

![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)



